![molecular formula C31H22O2 B14536071 Methanone, (4,9-dihydro-2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl- CAS No. 62225-43-8](/img/structure/B14536071.png)
Methanone, (4,9-dihydro-2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (4,9-dihydro-2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl- is a complex organic compound known for its unique structure and properties. This compound is part of a class of fused-ring electron acceptors, which are significant in various scientific fields due to their stability and efficiency .
Preparation Methods
The synthesis of Methanone, (4,9-dihydro-2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl- involves a multi-step process. One common method includes a key palladium-catalyzed double C-H activation and intramolecular cyclization . This method ensures the efficient formation of the compound’s complex fused-ring structure. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Methanone, (4,9-dihydro-2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has numerous applications in scientific research. It is particularly valuable in the field of organic photovoltaics (OPVs) due to its high thermal, chemical, and photochemical stability . Additionally, it is used in the development of high-performance donor-acceptor electron acceptors, which are crucial for improving the efficiency and stability of OPVs . Its unique structure also makes it a subject of interest in medicinal chemistry and materials science.
Mechanism of Action
The mechanism of action of Methanone, (4,9-dihydro-2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl- involves its role as an electron acceptor. The compound’s fused-ring structure allows for efficient electron delocalization, which is essential for its function in OPVs . The molecular targets and pathways involved include interactions with donor molecules in photovoltaic cells, facilitating the transfer and conversion of solar energy into electrical energy.
Comparison with Similar Compounds
Methanone, (4,9-dihydro-2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl- can be compared to other fused-ring electron acceptors such as 2,2’-(indeno[1,2-b]fluorene-6,12-diylidene)dimalononitrile and 2,2’-(7,7,15,15-tetrahexyl-7,15-dihydro-s-indaceno[1,2-b:5,6-b’]diindeno[1,2-d]thiophene-2,10(2H)-diylidene)dimalononitrile . These compounds share similar structural features but differ in their electron-rich cores and stability under various conditions. Methanone, (4,9-dihydro-2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl- stands out due to its extraordinary stability and promising performance in OPVs .
Properties
CAS No. |
62225-43-8 |
|---|---|
Molecular Formula |
C31H22O2 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
(2,4-diphenyl-4,9-dihydroindeno[2,3-b]pyran-9-yl)-phenylmethanone |
InChI |
InChI=1S/C31H22O2/c32-30(23-16-8-3-9-17-23)29-25-19-11-10-18-24(25)28-26(21-12-4-1-5-13-21)20-27(33-31(28)29)22-14-6-2-7-15-22/h1-20,26,29H |
InChI Key |
QZKZBXKXFLJTHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(OC3=C2C4=CC=CC=C4C3C(=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


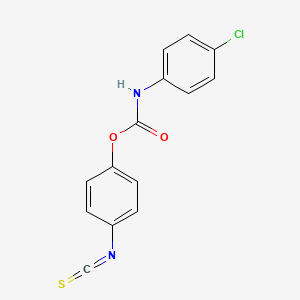
![2'-Bromo-[1,1'-biphenyl]-2-ol](/img/structure/B14536009.png)
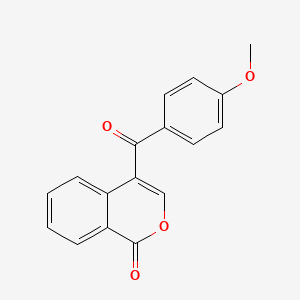
![7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,5]naphthyridin-6-one](/img/structure/B14536017.png)
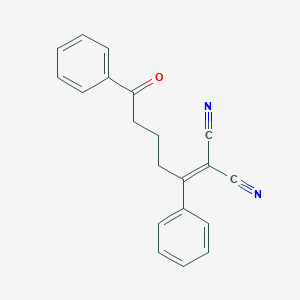
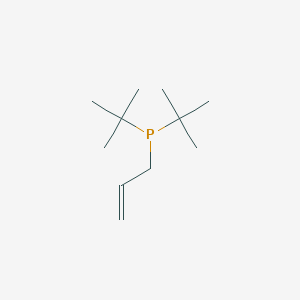
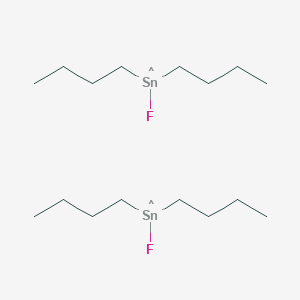
![9H-Pyrimido[4,5-c]azepin-9-one, 5,6,7,8-tetrahydro-2-methyl-](/img/structure/B14536047.png)
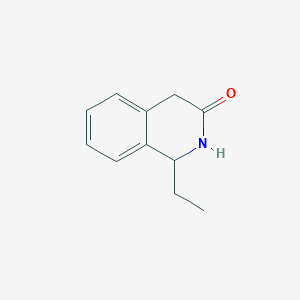
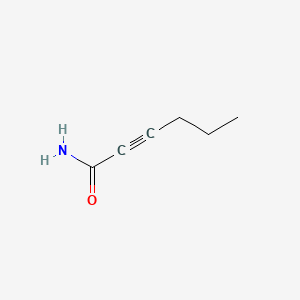
![2-(3,4-Dichlorophenyl)-4-methyl-1,2,4-triazaspiro[4.5]decan-3-one](/img/structure/B14536084.png)
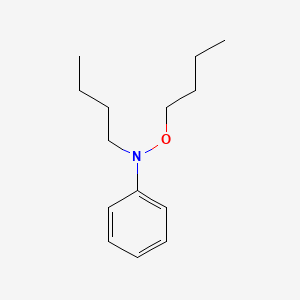
![(1,4-Diazepan-1-yl)[4-(methanesulfonyl)phenyl]methanone](/img/structure/B14536091.png)
![2-Ethylhexyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14536105.png)
